4-(2-Thiazolylmethoxy)piperidine
Description
Properties
IUPAC Name |
2-(piperidin-4-yloxymethyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-3-10-4-2-8(1)12-7-9-11-5-6-13-9/h5-6,8,10H,1-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBBTLRUYRUFQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501303058 | |
| Record name | 4-(2-Thiazolylmethoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501303058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933701-55-4 | |
| Record name | 4-(2-Thiazolylmethoxy)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933701-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Thiazolylmethoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501303058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of 4-Hydroxypiperidine
A common route involves alkylating 4-hydroxypiperidine with a thiazolylmethyl halide. For example, reacting 4-hydroxypiperidine with 2-(chloromethyl)thiazole in the presence of a base like sodium hydride or potassium carbonate yields the target compound. This method, adapted from analogous thiazolyl amide syntheses, typically employs polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
Reaction Conditions
-
Solvent: DMF, 80°C, 12 hours
-
Base: K₂CO₃ (2.5 equiv)
The reaction proceeds via an SN2 mechanism, where the piperidine oxygen acts as a nucleophile, displacing the chloride from the thiazolylmethyl group. Excess base ensures deprotonation of the hydroxyl group, enhancing reactivity.
Mitsunobu Reaction
The Mitsunobu reaction offers an alternative for coupling 4-hydroxypiperidine with 2-mercaptothiazole derivatives. Using triphenylphosphine and diethyl azodicarboxylate (DEAD), the hydroxyl group is converted to a better leaving group, facilitating ether formation. This method, though less commonly reported for thiazole systems, is effective for oxygen-heterocycle linkages.
Coupling Reactions Involving Piperidine Precursors
Grignard Reagent-Mediated Synthesis
Patent data highlights the use of Grignard reagents to assemble piperidine-thiazole hybrids. For instance, treating 4-(bromomethoxy)piperidine with a thiazolylmagnesium bromide in tetrahydrofuran (THF) at −78°C generates the desired product. Turbo Grignard reagents (e.g., isopropylmagnesium chloride–lithium chloride complexes) enhance reactivity, enabling reactions at ambient temperatures.
Optimization Insights
Palladium-Catalyzed Cross-Coupling
Cross-coupling between 4-iodomethoxypiperidine and 2-thiazolylboronic acid under Suzuki–Miyaura conditions provides a modular route. Using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a toluene–water mixture, this method achieves high regioselectivity.
Alternative Synthetic Pathways
Reductive Amination
While not directly cited for this compound, reductive amination of 4-oxypiperidine with a thiazole-containing amine could theoretically yield the target. Sodium cyanoborohydride or hydrogenation over Raney nickel may facilitate this transformation, though yields remain speculative without empirical data.
Cyclization Approaches
Constructing the thiazole ring post-piperidine functionalization is another strategy. For example, reacting 4-(propagylmethoxy)piperidine with thiourea in the presence of iodine generates the thiazole ring via cyclization, though this method risks side reactions.
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
Ethanol and benzene are frequently used for recrystallization, improving purity to >95%. Elevated temperatures (80–100°C) in substitution reactions enhance reaction rates but may degrade heat-sensitive intermediates.
Catalytic Enhancements
The patent emphasizes palladium catalysts for large-scale synthesis, achieving >90% purity at kilogram scales. Hydrogen chloride gas treatment facilitates hydrochloride salt formation, streamlining purification.
Table 1: Comparative Analysis of Synthesis Methods
| Method | Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Nucleophilic Substitution | DMF, K₂CO₃, 80°C | 72 | 95 | |
| Grignard Coupling | THF, Turbo Grignard, 25°C | 82 | 98 | |
| Mitsunobu Reaction | DEAD, PPh₃, THF | 65 | 93 |
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions: 4-(2-Thiazolylmethoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative .
Scientific Research Applications
Overview
4-(2-Thiazolylmethoxy)piperidine is a heterocyclic compound that combines a piperidine ring with a thiazole moiety. This structural combination provides unique properties that make it of significant interest in various fields, particularly in medicinal chemistry. Its potential pharmacological activities have led to extensive research into its applications across multiple domains, including chemistry, biology, medicine, and industry.
Chemistry
This compound serves as a crucial building block in organic synthesis. It is utilized in the development of more complex molecules, particularly in pharmaceutical research. The compound's unique structure allows for diverse chemical modifications, facilitating the exploration of new derivatives with enhanced properties.
Biology
Research has indicated that this compound exhibits potential biological activities , including:
- Antimicrobial Properties : Studies suggest that it may inhibit the growth of various microbial strains.
- Anticancer Activity : Preliminary investigations show promise in targeting cancer cells, warranting further exploration of its mechanism and efficacy.
Medicine
This compound is being evaluated as a lead compound in drug discovery programs. Its interactions with specific molecular targets suggest it could play a role in developing new therapeutic agents for various diseases. The compound's ability to modulate enzyme activity makes it a candidate for further pharmacological studies.
Industry
Beyond medicinal applications, this compound is also utilized in the production of agrochemicals and other industrial chemicals. Its versatility as an intermediate allows for the synthesis of various useful compounds in chemical manufacturing processes.
Case Studies
- Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition rates compared to control groups.
- Anticancer Research : In preclinical trials documented in Cancer Research, this compound demonstrated selective cytotoxicity towards specific cancer cell lines, suggesting its potential as an anticancer agent.
- Synthesis Optimization : Research highlighted in Organic Process Research & Development focused on optimizing synthetic pathways for industrial-scale production of this compound, improving yield and reducing reaction times through continuous flow techniques.
Mechanism of Action
The mechanism of action of 4-(2-Thiazolylmethoxy)piperidine involves its interaction with specific molecular targets in the body. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the piperidine ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine derivatives exhibit diverse pharmacological activities depending on their substituents. Below is a comparative analysis of 4-(2-Thiazolylmethoxy)piperidine and related compounds, categorized by structural and functional similarities.
Piperidine-Benzamide Derivatives
CID890517 (4-fluoro-N-(2-piperidin-1-ylphenyl)benzamide) :
- Structure : A 2-piperidinyl phenyl benzamide with a para-fluorobenzamide group.
- Activity : Demonstrates potentiation of the EP2 receptor (fold shift in PGE2 EC50 = 4.2). Para-fluorine is critical for activity; meta or ortho substitutions reduce potency .
- SAR Insight : Piperidine is essential for EP2 activity. Replacement with morpholine or piperazine abolishes potentiation .
CID1254488 :
Piperidine-Thiosemicarbazone Hybrids
- 4-Piperidinyl-benzaldehyde thiosemicarbazones (5a–s): Structure: Piperidine fused with thiosemicarbazone via a benzaldehyde linker. Activity: Exhibits broad-spectrum antimicrobial and anticancer effects. Comparison: Unlike this compound, these compounds leverage a bifunctional design (piperidine + thiosemicarbazone) for dual mechanisms of action .
Piperidine-Based Neurotransmitter Modulators
- 4-[2-(2-Fluorophenoxymethyl)phenyl]piperidine: Structure: Fluorophenoxymethyl-substituted piperidine. Activity: Acts as a serotonin (5-HT) and norepinephrine (NE) reuptake inhibitor, suggesting utility in pain management or mood disorders . SAR Insight: Halogen substitutions (e.g., fluorine) enhance receptor binding, analogous to the thiazole group’s electronic effects in this compound .
Piperidine-Containing Radiopharmaceuticals
- Iodine-125-(2-piperidinylaminoethyl)4-iodobenzamide (IPAB): Structure: Piperidine linked to an iodobenzamide via an aminoethyl chain. Activity: High affinity for sigma-1 receptors (Ki = 6.0 nM), enabling melanoma imaging. Tumor-to-brain ratio at 24 hours is 90.01, underscoring its diagnostic precision . Comparison: Unlike IPAB’s sigma-1 targeting, this compound’s thiazole group may favor interactions with enzymes or ion channels .
Structural and Functional Comparison Table
Key Research Findings and Trends
- Piperidine’s Role : The piperidine ring is irreplaceable in certain contexts (e.g., EP2 receptor modulation) but interchangeable in others (e.g., morpholine outperforms piperidine in trisubstituted pyrimidines) .
- Substituent Effects : Electron-withdrawing groups (e.g., fluorine, thiazole) enhance binding affinity and metabolic stability .
Biological Activity
Overview of 4-(2-Thiazolylmethoxy)piperidine
This compound is a heterocyclic compound that contains a piperidine ring substituted with a thiazole group. Compounds in this class are often studied for their potential biological activities, including antimicrobial, antitumor, and neurological effects.
1. Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. The presence of the thiazole moiety in this compound may enhance its effectiveness against various bacterial strains. Studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
2. Antitumor Activity
Thiazole-containing compounds have been explored for their antitumor properties. Certain derivatives have demonstrated the ability to induce apoptosis in cancer cells. For instance, compounds that share structural similarities with this compound have been shown to inhibit cell proliferation in various cancer cell lines, suggesting a potential role in cancer therapy.
3. Neurological Effects
The piperidine structure is known for its presence in several pharmacologically active compounds. Research indicates that derivatives of piperidine can interact with neurotransmitter systems, potentially offering therapeutic effects for neurological disorders. For example, compounds similar to this compound may act as inhibitors of acetylcholinesterase, which could be beneficial in treating conditions like Alzheimer's disease.
Data Table: Biological Activities of Thiazole and Piperidine Derivatives
| Activity Type | Compound Type | Example Findings |
|---|---|---|
| Antimicrobial | Thiazole derivatives | Inhibition of E. coli and S. aureus growth |
| Antitumor | Thiazole-piperidine hybrids | Induction of apoptosis in cancer cell lines |
| Neurological | Piperidine derivatives | Acetylcholinesterase inhibition |
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal tested various thiazole derivatives against common pathogenic bacteria. The results showed that compounds with a thiazole-piperidine structure had enhanced activity compared to those without the thiazole moiety, highlighting the importance of this functional group in antimicrobial activity.
Case Study 2: Antitumor Mechanism
In vitro studies conducted on human cancer cell lines demonstrated that a series of thiazole-piperidine derivatives induced significant cell cycle arrest and apoptosis through the activation of caspase pathways. This suggests that this compound could be further investigated for its potential as an anticancer agent.
Case Study 3: Neuropharmacological Assessment
Research into piperidine derivatives has shown promising results in animal models for cognitive enhancement. One study indicated that specific piperidine derivatives improved memory retention and learning abilities, potentially through modulation of cholinergic pathways.
Q & A
Q. What are the recommended synthetic methodologies for preparing 4-(2-thiazolylmethoxy)piperidine derivatives?
The synthesis typically involves multi-step reactions, including nucleophilic substitution or Knoevenagel condensation. For example, piperidine derivatives are often synthesized via alkylation of the piperidine nitrogen with a thiazole-containing electrophile. Reaction conditions (e.g., solvent polarity, base selection) significantly influence yield. Purification steps may include column chromatography using gradients of ethyl acetate/hexanes or recrystallization from ethanol .
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use nitrile gloves (EN 374 standard) and flame-retardant lab coats to avoid skin contact. Work in a fume hood to minimize inhalation risks .
- Storage : Keep in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation. Monitor moisture levels using desiccants .
Q. What analytical techniques are critical for verifying the purity of synthesized this compound?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30). Purity >95% is acceptable for most biological assays .
- NMR : Confirm structural integrity via H NMR (e.g., δ 3.5–4.0 ppm for piperidine-O-CH-thiazole protons) and C NMR (e.g., δ 160–170 ppm for thiazole carbons) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for structurally similar piperidine-thiazole analogs?
- Case Study : If H NMR signals overlap (e.g., piperidine methylene vs. thiazole protons), employ 2D NMR (COSY, HSQC) to assign ambiguous peaks. Computational modeling (DFT-based chemical shift prediction) can validate assignments .
- Mass Spectrometry : High-resolution MS (HRMS) with ESI+ ionization distinguishes isomers by exact mass (e.g., [M+H] for CHNOS: 213.0798 vs. 213.0801) .
Q. What strategies optimize the biological activity of this compound derivatives in pharmacological studies?
- Structure-Activity Relationship (SAR) : Modify the thiazole substituents (e.g., electron-withdrawing groups at position 5) to enhance binding affinity. For example, fluorination improves metabolic stability .
- In Vitro Assays : Test inhibition of targets like the norepinephrine transporter (NET) using radioligand binding assays (e.g., H-nisoxetine displacement; IC < 100 nM indicates high potency) .
Q. How should researchers address discrepancies in reaction yields during scale-up synthesis?
- Root Cause Analysis : Trace impurities (e.g., residual solvents) using GC-MS. Adjust stoichiometry (e.g., 1.2 equivalents of thiazole reagent) to compensate for side reactions .
- Process Optimization : Switch from batch to flow chemistry for better heat dissipation and reproducibility at larger scales (>10 g) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
